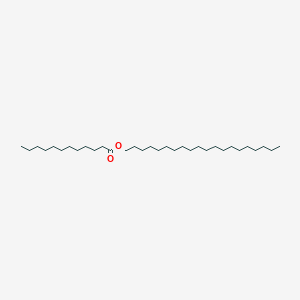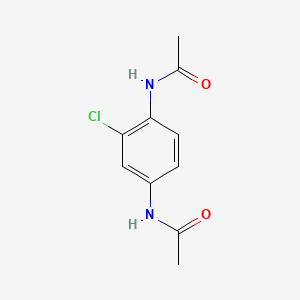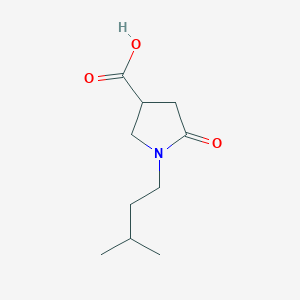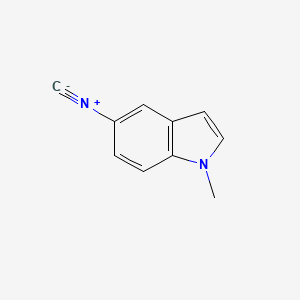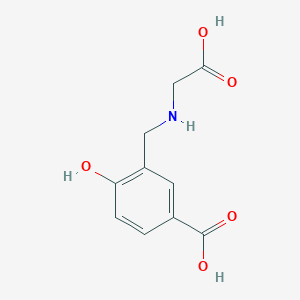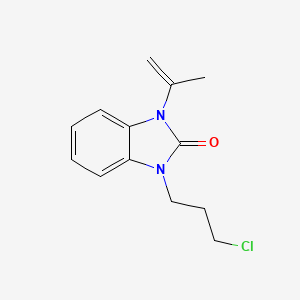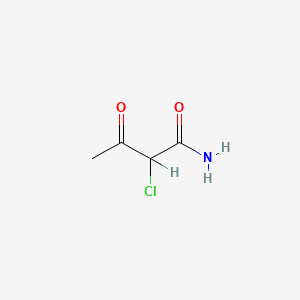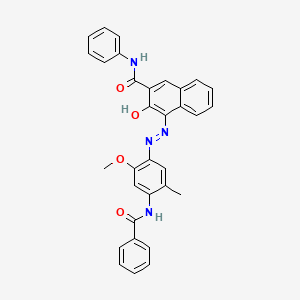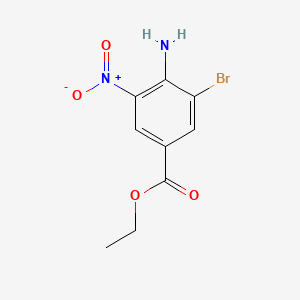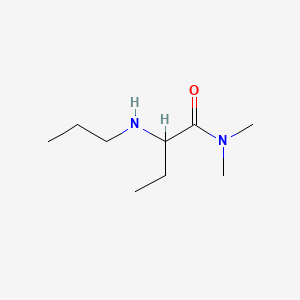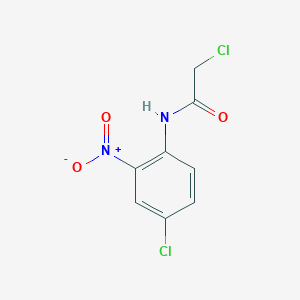
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide
Übersicht
Beschreibung
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is a chemical compound with the molecular formula C8H6Cl2N2O3 . It forms an intramolecular N—H⋯O hydrogen bond, which enforces an almost coplanar conformation for the acetamido group, the central benzene ring, and the bridging carbonyl C—C (=O)—C group .
Synthesis Analysis
The synthesis of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide involves the reaction of p-nitroaniline with chloroacetic anhydride . The reaction is carried out in a mixture of toluene and sodium carbonate, and the product is obtained with a yield of 89.3 percent .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide is characterized by a dihedral angle between the mean planes of the 4-chloro-phenyl and 3,4-di-fluoro-phenyl rings . The crystal structure of the compound is stabilized by N—H⋯O hydrogen bonds .Physical And Chemical Properties Analysis
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide has a molecular weight of 214.60 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound’s XLogP3 is 2.3, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Anticancer, Anti-Inflammatory, and Analgesic Activities
Compounds with structural similarities to 2-chloro-N-(4-chloro-2-nitrophenyl)acetamide have been synthesized and evaluated for their anticancer, anti-inflammatory, and analgesic activities. For instance, derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide showed potential as anticancer and anti-inflammatory agents, with certain compounds exhibiting significant activities in these areas (Rani et al., 2014).
Photocatalytic Degradation Studies
Research has also focused on the photocatalytic degradation of environmental pollutants. For example, the photocatalytic degradation of acetaminophen (an analgesic drug) using titanium dioxide nanoparticles highlighted the potential of photocatalysis in environmental remediation processes (Jallouli et al., 2017).
Chemical Synthesis and Characterization
Further studies have been conducted on the synthesis, characterization, and theoretical investigation of derivatives, including 2-chloro-N-(2,4-dinitrophenyl) acetamide. These studies provide insights into the molecular structures, hydrogen bonding, and optical properties of such compounds, indicating their potential applications in chemical research and material science (Jansukra et al., 2021).
Antibacterial Activity
The antibacterial activity of acetamide derivatives has also been explored, with studies demonstrating the potential of these compounds against resistant bacterial strains. For instance, the efficacy of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae was investigated, showing promising results that could contribute to the development of new antibacterial drugs (Cordeiro et al., 2020).
Environmental Sensing and Removal
Research on the environmental sensing and removal of pollutants has included the development of highly sensitive electrochemical sensing platforms for simultaneous detection of environmental substances, demonstrating the versatility of acetamide derivatives in environmental monitoring and remediation efforts (Yi et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNYKRBIIWPUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402858 | |
| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
CAS RN |
40930-49-2 | |
| Record name | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



